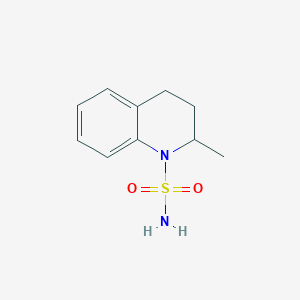
2-Methyl-1,2,3,4-tetrahydroquinoline-1-sulfonamide
Übersicht
Beschreibung
2-Methyl-1,2,3,4-tetrahydroquinoline-1-sulfonamide is a derivative of 2-Methyltetrahydroquinoline . Tetrahydroquinolines are of interest in medicinal chemistry .
Synthesis Analysis
The synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes has been summarized . The review highlights the advances in this area over the past 15 years, with particular attention focused on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .Molecular Structure Analysis
The molecular formula of 2-Methyl-1,2,3,4-tetrahydroquinoline is CHN . The average mass is 147.217 Da and the monoisotopic mass is 147.104797 Da .Chemical Reactions Analysis
The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Wissenschaftliche Forschungsanwendungen
Synthetic Chemistry Applications
- Development of Synthetic Methodologies: Research has shown efforts in the synthesis of tetrahydroisoquinoline scaffolds, which are key structural elements in agents aimed at treating various diseases including cancer, hepatitis C, CNS disorders, and psychosis. One approach involved the use of iron(III) chloride hexahydrate as a catalyst for Friedel-Crafts cyclizations of sensitive compounds to access substituted tetrahydroisoquinoline derivatives (Bunce, Cain, & Cooper, 2012). Another study explored radical amidation onto aromatic rings with (diacyloxyiodo)arenes, leading to the synthesis of tetrahydroquinoline derivatives, demonstrating the potential of radical pathways in constructing complex heterocyclic systems (Togo et al., 1998).
Biological Evaluation
- Pharmacological Potential: The isoquinoline sulfonamide class, including structures similar to 2-Methyl-1,2,3,4-tetrahydroquinoline-1-sulfonamide, has been evaluated for its pharmacological potential. For instance, isoquinoline sulfonamides were investigated for their role in inhibiting cytotoxic T lymphocyte-mediated lysis and cellular proliferation, suggesting the involvement of protein kinase C in lymphocyte function, which may have implications for the development of therapeutic agents targeting immune responses (Juszczak & Russell, 1989). Another study focused on the microwave-assisted synthesis of tetrahydroisoquinoline sulfonamide derivatives and evaluated their potential biological activities including inhibition of albumin denaturation, antioxidant, antitryptic, and antibacterial activities, indicating a wide spectrum of potential therapeutic applications (Manolov, Ivanov, & Bojilov, 2021).
Eigenschaften
IUPAC Name |
2-methyl-3,4-dihydro-2H-quinoline-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c1-8-6-7-9-4-2-3-5-10(9)12(8)15(11,13)14/h2-5,8H,6-7H2,1H3,(H2,11,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POPNKFLRJQHYNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=CC=CC=C2N1S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1,2,3,4-tetrahydroquinoline-1-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



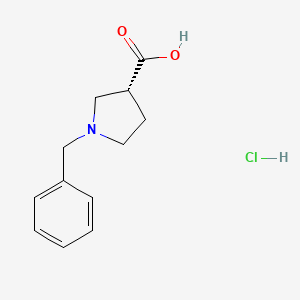
![N-[3-(2-Aminophenoxy)phenyl]acetamide hydrochloride](/img/structure/B1521511.png)
![(6-Bromofuro[3,2-b]pyridin-2-yl)methanol](/img/structure/B1521512.png)

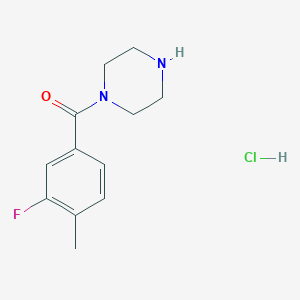
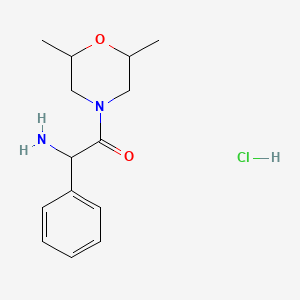
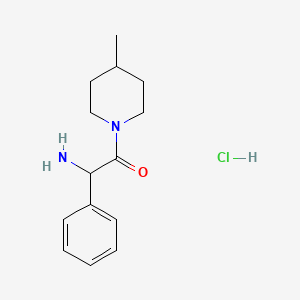
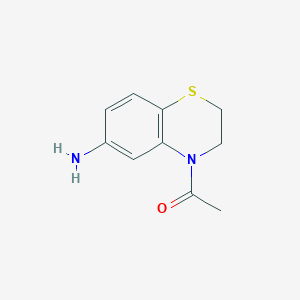
![methyl[(1-phenyl-1H-pyrazol-3-yl)methyl]amine hydrochloride](/img/structure/B1521523.png)
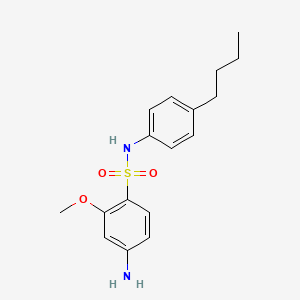
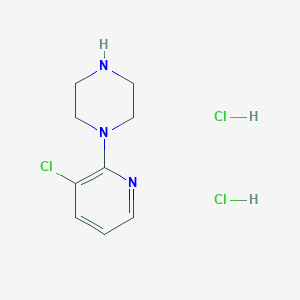
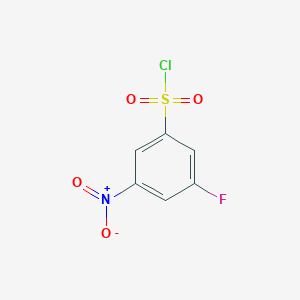
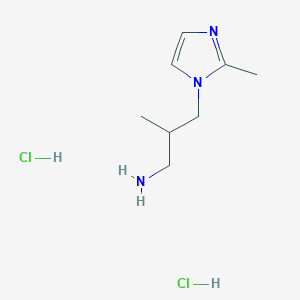
![methyl[3-(1-methyl-5-phenyl-1H-pyrazol-3-yl)propyl]amine dihydrochloride](/img/structure/B1521532.png)